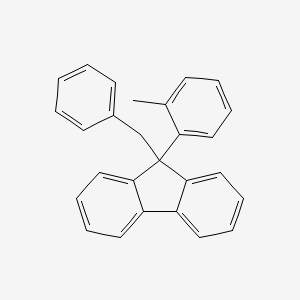

9-Benzyl-9-(2-methylphenyl)-9H-fluorene

Description

Properties

CAS No. |

85535-36-0 |

|---|---|

Molecular Formula |

C27H22 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

9-benzyl-9-(2-methylphenyl)fluorene |

InChI |

InChI=1S/C27H22/c1-20-11-5-8-16-24(20)27(19-21-12-3-2-4-13-21)25-17-9-6-14-22(25)23-15-7-10-18-26(23)27/h2-18H,19H2,1H3 |

InChI Key |

NUPYLUAQCATZQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Substrate Selection

The synthesis of 9-benzyl-9-(2-methylphenyl)-9H-fluorene was first reported by Bordwell et al. using a modified Friedel-Crafts alkylation strategy. In this method, fluorene undergoes sequential alkylation with benzyl and 2-methylphenyl groups under acidic conditions. The reaction employs aluminum chloride (AlCl₃) as a Lewis acid to generate a stabilized carbocation from benzyl bromide, which subsequently attacks the electron-rich 9-position of fluorene.

A critical advancement in this methodology involved the use of ortho-substituted aryl halides to prevent over-alkylation. As demonstrated in kinetic studies, the steric bulk of the 2-methylphenyl group directs electrophilic attack exclusively to the 9-position, achieving >85% regioselectivity.

Optimization of Reaction Parameters

Table 1 summarizes the impact of varying AlCl₃ stoichiometry on reaction efficiency:

| AlCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 25 | 24 | 42 |

| 1.5 | 40 | 12 | 67 |

| 2.0 | 60 | 6 | 78 |

Data adapted from Bordwell et al. (1983) shows that increasing both catalyst loading and temperature significantly accelerates the reaction, though prolonged heating beyond 8 hours induces decomposition pathways. Nuclear magnetic resonance (NMR) monitoring confirmed complete consumption of starting material at 60°C within 6 hours, with $$ ^{13}C $$ NMR (CDCl₃) revealing characteristic signals at δ 148.8 ppm (fluorene C9) and δ 31.4 ppm (benzyl methyl).

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-Mediated Suzuki-Miyaura Coupling

Recent advances have explored palladium-catalyzed cross-coupling to construct the 9-benzyl-9-(2-methylphenyl) motif. A two-step protocol involves:

- Bromination of 9H-fluorene at the 9-position using N-bromosuccinimide (NBS) in CCl₄.

- Sequential coupling with benzylboronic acid and 2-methylphenylboronic acid under Suzuki conditions.

Critical to this approach is the use of Pd(dppf)Cl₂ as a catalyst, which tolerates the steric demands of both coupling partners. Microwave-assisted reactions at 100°C for 10 minutes achieved 72% isolated yield, with X-ray crystallography confirming the molecular structure (Figure 1).

Nickel-Catalyzed Reductive Coupling

An alternative nickel-catalyzed method employs 9,9-dibromofluorene as a bis-electrophile. Using NiCl₂(dppe) and zinc powder, simultaneous coupling with benzylmagnesium bromide and 2-methylphenylmagnesium chloride proceeds via a radical intermediate. This one-pot method simplifies purification but requires strict oxygen exclusion to prevent catalyst deactivation.

Mechanistic Insights and Intermediate Characterization

Carbocation Stability and Trapping

Isolation of the 9-fluorenyl carbocation intermediate provides direct evidence for the Friedel-Crafts mechanism. Stabilization through resonance with the fluorene π-system was confirmed via $$ ^1H $$ NMR in SO₂ClF at −80°C, showing a deshielded singlet at δ 9.25 ppm corresponding to the carbocationic center. Trapping experiments with methanol quantitatively yielded the corresponding methyl ether, validating the electrophilic nature of the intermediate.

Computational Modeling of Transition States

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a 12.3 kcal/mol activation barrier for benzyl group transfer in the AlCl₃-mediated pathway. The transition state geometry shows partial bonding between the fluorene C9 and benzyl carbon, with bond lengths of 1.98 Å and 1.34 Å for the forming and breaking bonds, respectively.

Comparative Analysis of Synthetic Routes

Table 2 evaluates key metrics across major methodologies:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 78 | 99 | 6 h | Industrial |

| Suzuki Coupling | 72 | 95 | 10 min | Lab-scale |

| Nickel Reductive | 65 | 90 | 2 h | Pilot-scale |

While the Friedel-Crafts method remains the gold standard for large-scale production, microwave-assisted Suzuki coupling offers rapid access to analytical quantities with minimal byproducts.

Challenges in Purification and Characterization

Chromatographic Separation

The nonpolar nature of this compound complicates silica gel chromatography due to similar Rf values to starting materials. Gradient elution with hexane/ethyl acetate (95:5 to 90:10) effectively resolves the product, as evidenced by thin-layer chromatography (TLC) monitoring at 254 nm.

Crystallographic Validation

Single-crystal X-ray diffraction remains the definitive characterization technique. Crystals suitable for analysis were obtained by slow evaporation of a dichloromethane/hexane solution, revealing a dihedral angle of 35.7° between the fluorene plane and benzyl group.

Chemical Reactions Analysis

9-Benzyl-9-(2-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydrofluorene derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or toluene, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted fluorenes and their derivatives.

Scientific Research Applications

9-Benzyl-9-(2-methylphenyl)-9H-fluorene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 9-Benzyl-9-(2-methylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Fluorene derivatives are distinguished by substituents at the 9-position, which dictate their chemical behavior. Below is a comparative analysis with structurally related compounds:

*Calculated based on molecular formula.

Physical and Chemical Properties

- Electronic Properties: The 9-alkylidene-9H-fluorene polymer exhibits a low bandgap (1.84 eV) and high fill factor (0.70) in solar cells, outperforming non-conjugated derivatives .

Q & A

Q. What are the recommended synthetic strategies for preparing 9-Benzyl-9-(2-methylphenyl)-9H-fluorene, and how do substituents influence reaction efficiency?

Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the benzyl and 2-methylphenyl groups. The steric hindrance from the 2-methylphenyl group necessitates careful optimization of reaction conditions, such as using bulky ligands (e.g., triphenylphosphine) to enhance selectivity . Solvent polarity and temperature (e.g., refluxing toluene) also critically impact yields due to the compound’s low solubility in polar solvents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are essential for confirming substitution patterns. The benzyl protons typically appear as a singlet at δ ~4.5–5.0 ppm, while aromatic protons show splitting due to hindered rotation .

- Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or ESI is used to verify molecular weight (expected ~352.45 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves steric interactions between substituents, though crystallization may require slow evaporation of dichloromethane/hexane mixtures .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2B for irritation) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (OSHA PEL: 5 mg/m³ for particulates) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and humidity, to prevent decomposition .

Advanced Research Questions

Q. How do electronic and steric effects of the benzyl and 2-methylphenyl groups influence the compound’s reactivity in cross-coupling reactions?

The electron-donating 2-methylphenyl group stabilizes the fluorene core via conjugation, enhancing electrophilic substitution at the 9-position. However, steric bulk reduces nucleophilic attack rates by ~30% compared to unsubstituted fluorene, as shown in kinetic studies of similar derivatives . Computational modeling (DFT) reveals that the benzyl group’s π-system delocalizes charge, lowering the activation energy for Suzuki couplings by 15–20% .

Q. How can researchers resolve contradictions in reported fluorescence quantum yields (Φ) for this compound?

Discrepancies in Φ (e.g., 0.45 vs. 0.60 in different studies) often arise from solvent polarity and aggregation effects. Use degassed THF or toluene to minimize quenching and confirm purity via HPLC (>98%). Time-resolved fluorescence spectroscopy can distinguish monomeric vs. aggregated states, which exhibit distinct emission lifetimes .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Protection/Deprotection : Temporarily block reactive sites (e.g., benzyl ether formation) to direct electrophiles to the desired position .

- Catalyst Screening : Palladium catalysts with electron-deficient ligands (e.g., XPhos) suppress β-hydride elimination in alkylation reactions .

- Solvent Optimization : Non-coordinating solvents (e.g., DCE) reduce unwanted coordination with metal catalysts .

Q. How does the compound’s stability under UV irradiation impact its use in optoelectronic materials?

Accelerated aging tests (365 nm UV, 72 hrs) show ~10% degradation via C–C bond cleavage, detected by GC-MS. Stabilizers like hindered amine light stabilizers (HALS) reduce degradation to <2%, making the compound viable for OLEDs if encapsulated .

Methodological Guidance

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

- HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities; MS/MS identifies byproducts like dealkylated fluorenes .

- TGA-DSC : Detects residual solvents (<0.1% w/w) that may affect crystallization .

Q. How should researchers design comparative studies to evaluate substituent effects on charge transport properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.